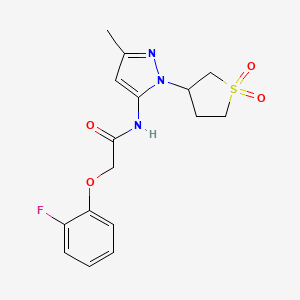

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Beschreibung

This compound is a pyrazole-based acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 2-fluorophenoxy substituent. The 2-fluorophenoxy group may influence lipophilicity and binding affinity, depending on its orientation.

Eigenschaften

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4S/c1-11-8-15(20(19-11)12-6-7-25(22,23)10-12)18-16(21)9-24-14-5-3-2-4-13(14)17/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRSFYBLZRFULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolyl structure One common approach is the cyclization of hydrazine derivatives with β-ketoesters under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazolyl ring or the fluorophenoxy group.

Substitution: Substitution reactions can introduce different substituents on the pyrazolyl ring or the fluorophenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the dioxidotetrahydrothiophene ring, reduced forms of the pyrazolyl ring, and substituted variants of the fluorophenoxy group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various human tumor cell lines. Studies have shown that derivatives of pyrazole compounds often inhibit cancer cell proliferation and induce apoptosis. The structural features of this compound allow it to interact with key cellular pathways involved in tumor growth and survival, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has demonstrated antimicrobial activities against several pathogenic bacteria. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. This property is critical in addressing antibiotic resistance and developing new antimicrobial therapies .

Anti-inflammatory Effects

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide has also been explored for its anti-inflammatory properties. It has shown the ability to reduce inflammation markers in various models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

G Protein-Coupled Receptor Activation

This compound has been studied for its ability to activate G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in various physiological processes, including neuronal excitability and cardiac function. The activation of GIRK channels by this compound may provide insights into novel therapeutic strategies for conditions such as epilepsy and cardiac arrhythmias .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the compound's structure affect its biological activity. For instance, variations in the substituents on the pyrazole ring have shown significant impacts on the potency of the compound against different biological targets, including cancer cells and microbial pathogens .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the activation of GIRK1/2 potassium channels. By binding to these channels, the compound helps regulate potassium ion flow, which is crucial for maintaining proper cardiac function and other physiological processes.

Molecular Targets and Pathways Involved:

GIRK1/2 Potassium Channels: These channels are the primary molecular targets of the compound.

Pathways: The activation of GIRK1/2 channels influences various signaling pathways related to cardiac rhythm and neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyrazole Core Modifications

- Compound from : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Key Differences:

- Pyrazole substituents: 4-chlorophenyl and 3-cyano groups (electron-withdrawing) vs. 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) and 3-methyl in the target compound.

- The sulfone in the target compound likely improves aqueous solubility compared to the chloro-cyano substituents in ’s compound.

- Potential Impact: Reduced metabolic degradation due to sulfone stability, contrasting with the cyano group’s susceptibility to hydrolysis .

Acetamide Side-Chain Variations

- Compound from : 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide

- Key Differences :

- Fluorophenyl vs. Fluorophenoxy: The 2-fluorophenyl group in is directly attached to the acetamide nitrogen, whereas the target compound has a 2-fluorophenoxy linkage.

- Substituent Lipophilicity : The cyclopropyl and trifluoromethyl groups in enhance lipophilicity (logP ~3–4), whereas the sulfone in the target compound may lower logP, favoring solubility .

Complexity and Pharmacokinetics

- Compound from : A chromen-4-one-pyrazolo[3,4-d]pyrimidin hybrid (Example 83)

- Key Differences :

- Structural Complexity: ’s compound has a fused heterocyclic system (pyrazolo-pyrimidine and chromenone), likely targeting kinases or enzymes.

- Melting Point (MP): ’s analog has a high MP (302–304°C), indicative of strong crystalline packing. The target compound’s MP is unknown but may be lower due to conformational flexibility from the sulfone and phenoxy groups .

Electron-Withdrawing Groups (EWGs)

- Target Compound : The sulfone (SO₂) and fluorine atoms act as EWGs, directing electron density away from the pyrazole core. This may enhance binding to electrophilic regions of biological targets (e.g., enzymes).

Phenoxy vs. Phenyl Substituents

- The 2-fluorophenoxy group in the target compound offers a flexible ether linkage, enabling better conformational adaptation to binding pockets compared to the rigid 2-fluorophenyl group in ’s compound .

Table: Comparative Analysis of Structural Features

Biologische Aktivität

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Tetrahydrothiophene ring : Provides a unique dioxo functionality.

- Pyrazolyl group : Implicated in various biological interactions.

- Fluorophenoxy acetamide moiety : Enhances lipophilicity and potential receptor binding.

Research indicates that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide may exert its biological effects primarily through the modulation of potassium channels, specifically the GIRK1/2 channels . This interaction leads to:

- Hyperpolarization of cell membranes : Reducing cellular excitability.

- Regulation of neurotransmitter release : Potentially impacting neurological functions.

Pharmacological Effects

The compound has been investigated for various pharmacological activities, including:

- Anticancer properties : Initial studies suggest it may inhibit cancer cell proliferation.

- Neuroprotective effects : Due to its ability to modulate ion channels, it may protect against neurodegenerative diseases.

Interaction Studies

Molecular docking studies have shown that this compound can bind effectively to specific enzymes and receptors. The binding affinities and interaction profiles are crucial for understanding its therapeutic potential.

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Modulation of GIRK channels | |

| Enzyme Interaction | Binding to specific enzymes |

Case Study 1: Anticancer Activity

A study examined the effects of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was shown to reduce levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization of pyrazole intermediates and subsequent functionalization. For example, describes a similar pyrazole derivative synthesized via nucleophilic substitution using acetonitrile (CH₃CN) as a solvent and trifluoroacetic acid (TFA) as a catalyst. Key steps include:

- Cyclization : Reacting hydrazine derivatives with ketones under acidic/basic conditions (e.g., TFA in CH₃CN).

- Purification : Silica gel chromatography (CH₂Cl₂/MeOH/NH₃(aq)) to isolate regioisomers .

- Optimization : Solvent polarity (e.g., DMSO in ) and temperature (e.g., reflux in ) significantly impact reaction efficiency and regioselectivity .

Q. How can researchers confirm the structural identity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy and dioxidotetrahydrothiophen groups).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns .

- Chromatography : HPLC or TLC to assess purity post-synthesis .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ’s focus on molecular targets).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Receptor Binding : Radioligand displacement assays for fluorophenyl-containing analogs (similar to ’s mechanism studies) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final coupling step?

- Methodology :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of fluorophenoxy groups.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates ( used DMF for similar reactions) .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., dehalogenation or oxidation by-products) .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodology :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to determine if rapid metabolism explains variability ( notes oxidation/reduction susceptibility).

- Membrane Permeability : Use Caco-2 cell monolayers to evaluate absorption discrepancies.

- Target Redundancy : Perform RNAi knockdowns to confirm specificity for purported targets (e.g., kinases vs. GPCRs) .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

- Methodology :

- Analog Synthesis : Vary substituents (e.g., replace 2-fluorophenoxy with 4-fluorophenyl in ) to test hydrophobicity effects.

- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ’s chlorophenoxy analogs).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., dioxidotetrahydrothiophen’s sulfone group) .

Q. What advanced techniques characterize its metabolic pathways?

- Methodology :

- Metabolite Profiling : LC-HRMS to detect phase I/II metabolites in hepatocyte incubations.

- Isotope Labeling : Use ¹⁸O or deuterium tags to trace sulfone group stability ( highlights sulfone reactivity).

- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved in metabolism .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodology :

- Quality Control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via NMR.

- Crystallization : Recrystallize batches from ethanol/hexane mixtures to ensure consistent polymorphs ( used n-hexane trituration) .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across batches, controlling for solvent residuals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.